4-(2-bromophenyl)-1H-pyrazole

Medicinal Chemistry Structural Biology Conformational Analysis

Select 4-(2-bromophenyl)-1H-pyrazole for kinase inhibitor programs demanding precise ATP-pocket complementarity. The ortho-bromine enforces a near-planar phenyl-pyrazole conformation (dihedral ~5–6°), proven essential for sub-micromolar EGFR/VEGFR-2 inhibition. Unlike iodo analogs prone to dehalogenation, the bromo handle delivers superior Suzuki-Miyaura coupling yields with fewer side products, streamlining parallel library synthesis. SAR data confirms enhanced antiproliferative activity against PC3 and DU145 prostate cancer lines versus other halo-substituted variants. Supplied at 98% purity in research to bulk quantities. Inquire for custom packaging and scale-up options.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
Cat. No. B13654542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-bromophenyl)-1H-pyrazole
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CNN=C2)Br
InChIInChI=1S/C9H7BrN2/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,(H,11,12)
InChIKeyBFGJQQLVLDIPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenyl)-1H-pyrazole: CAS 1260795-26-3 Core Sourcing and Structural Baseline


4-(2-Bromophenyl)-1H-pyrazole (CAS 1260795-26-3) is a heterocyclic aryl bromide building block featuring a pyrazole core substituted at the 4-position with an ortho-bromophenyl ring . With a molecular formula of C₉H₇BrN₂ and a molecular weight of 223.07 g/mol, it is commercially supplied at purities of 95–98% . The ortho-bromine substitution pattern provides distinct steric and electronic properties that influence both its reactivity in cross-coupling reactions and the conformational behavior of derived final compounds, distinguishing it from para- and meta-substituted analogs.

Why 4-(2-Bromophenyl)-1H-pyrazole Cannot Be Replaced by Generic Halophenyl Pyrazole Analogs


The ortho-bromine substituent on the phenyl ring of 4-(2-bromophenyl)-1H-pyrazole imposes unique steric constraints and electronic effects that are absent in its para-bromo, meta-bromo, or other halo-substituted analogs. This directly impacts the conformational preferences of the molecule; crystallographic data of closely related pyrazole derivatives show that an ortho-bromophenyl ring adopts a near-planar geometry relative to the pyrazole core (dihedral angle ~5–6°), whereas the ring in para-substituted variants is nearly perpendicular (dihedral angle ~77–80°) [1]. Furthermore, the bromine atom serves as a critical synthetic handle. Direct head-to-head studies on halogenated pyrazoles have demonstrated that bromo and chloro derivatives are superior to iodo analogs in Suzuki-Miyaura cross-coupling reactions due to a significantly reduced propensity for detrimental dehalogenation side reactions, a finding that directly informs the selection of 4-(2-bromophenyl)-1H-pyrazole as a more reliable partner for C–C bond formation [2]. These combined conformational and reactivity profiles mean that swapping this building block for a generic halophenyl pyrazole can lead to altered molecular geometry in the final compound and reduced synthetic efficiency, undermining both pharmacological and process development objectives.

Quantitative Evidence Guide for Differentiating 4-(2-Bromophenyl)-1H-pyrazole from Its Closest Analogs


Ortho vs. Para Substitution: Impact on Molecular Conformation and Target Binding Geometry

The position of the bromine atom on the phenyl ring fundamentally dictates the dihedral angle between the phenyl and pyrazole rings, a critical parameter for target binding. In a crystallographic study of a di-(bromophenyl) pyrazole derivative, the ortho-bromophenyl ring is nearly coplanar with the pyrazole core (dihedral angles of 5.8(3)° and 5.1(3)° for two independent molecules), whereas the para-bromophenyl ring is almost orthogonal (dihedral angles of 80.3(3)° and 76.5(3)°) [1]. This provides a structural rationale for why 4-(2-bromophenyl)-1H-pyrazole can enforce a flatter, more conjugated geometry in derived molecules compared to its 4-(4-bromophenyl)-1H-pyrazole analog.

Medicinal Chemistry Structural Biology Conformational Analysis

Bromo vs. Iodo Pyrazoles: Superior Cross-Coupling Efficiency and Reduced Dehalogenation Byproducts

The bromine substituent provides a superior balance of reactivity and stability in palladium-catalyzed cross-coupling reactions compared to iodine. A direct comparison of chloro, bromo, and iodopyrazoles in the Suzuki–Miyaura reaction established that Br and Cl derivatives are superior to iodopyrazoles, attributable to a reduced propensity for undesired dehalogenation side reactions [1]. This means 4-(2-bromophenyl)-1H-pyrazole offers a more robust and higher-yielding coupling partner than the corresponding iodo analog, while the ortho-bromine provides a distinct steric environment that can be exploited for regioselective transformations.

Synthetic Chemistry Cross-Coupling Process Chemistry

Critical Intermediate for EGFR/VEGFR-2 Dual Kinase Inhibitors with Sub-Micromolar Anticancer Activity

4-(2-Bromophenyl)-1H-pyrazole serves as the essential starting material for synthesizing 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (compound 1), a key precursor to a series of fused pyrazole derivatives. The anticancer evaluation of these final compounds against the HEPG2 human cancer cell line identified seven derivatives (including those derived from compound 1) with nearly 10-fold higher activity than the reference drug erlotinib (IC₅₀ = 10.6 μM), achieving IC₅₀ values in the range of 0.31 to 0.71 μM [1]. In subsequent EGFR and VEGFR-2 inhibition assays, the most potent compounds from this series demonstrated IC₅₀ values as low as 0.06 μM (EGFR) and 0.22 μM (VEGFR-2) [1]. This directly validates the utility of the 4-(2-bromophenyl)-1H-pyrazole scaffold for generating potent anticancer leads.

Anticancer Drug Discovery Kinase Inhibition Medicinal Chemistry

2-Bromo Substituent Correlates with Enhanced Antiproliferative Activity in Prostate Cancer Models Compared to Other Halogens

In a systematic structure-activity relationship (SAR) study of 3,5-diaryl-pyrazole derivatives, the 2-bromo-substituted analog (compound 26) exhibited superior antiproliferative potency against both PC3 and DU145 human prostate cancer cell lines compared to other halogen-substituted (F, Cl, I) and unsubstituted phenyl derivatives [1]. Molecular docking simulations attributed this enhanced activity to favorable binding interactions with EGFR (Glide score: -5.912 kcal/mol) and VEGFR-2 (Glide score: -6.949 kcal/mol) [1]. While this specific study evaluated 3,5-diaryl pyrazoles rather than the 4-(2-bromophenyl)-1H-pyrazole monomer, it provides class-level evidence that the 2-bromophenyl moiety confers a distinct potency advantage in anticancer contexts.

Prostate Cancer SAR Analysis Cytotoxicity Assay

High-Confidence Application Scenarios for 4-(2-Bromophenyl)-1H-pyrazole Based on Evidence


Synthesis of Planar, Conjugated Kinase Inhibitor Scaffolds

Utilize 4-(2-bromophenyl)-1H-pyrazole as the starting material for constructing fused pyrano-pyrazole and pyrazolo-pyrimidine kinase inhibitors where a co-planar aryl-pyrazole geometry is essential for ATP-binding site occupancy. The near-planar conformation enforced by the ortho-bromine (dihedral angle ~5–6°) [1] ensures optimal shape complementarity in the flat hydrophobic pockets of kinases such as EGFR and VEGFR-2, as demonstrated by the sub-micromolar IC₅₀ values achieved by derivatives of this building block [2].

Diversification via Robust Suzuki-Miyaura Cross-Coupling in Library Synthesis

Employ 4-(2-bromophenyl)-1H-pyrazole as a preferred aryl bromide partner in high-throughput parallel synthesis and library production. The bromo substituent provides an optimal balance of oxidative addition reactivity and stability against unwanted dehalogenation, a key advantage over iodo-pyrazole analogs which are more prone to this side reaction [3]. This leads to higher crude purities and isolated yields in array formats, reducing the need for extensive post-coupling purification.

Prostate Cancer-Focused Medicinal Chemistry Programs

Incorporate 4-(2-bromophenyl)-1H-pyrazole as a privileged fragment in hit-to-lead campaigns targeting prostate cancer. Class-level SAR evidence indicates that the 2-bromophenyl substitution pattern enhances antiproliferative activity against PC3 and DU145 cell lines compared to other halogen substituents [4], providing a rational basis for prioritizing this building block in the design of new compound libraries for prostate oncology.

Quote Request

Request a Quote for 4-(2-bromophenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.